molecular formula C13H21N5O2 B7542959 N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide

Cat. No. B7542959
M. Wt: 279.34 g/mol
InChI Key: VDWVKSTYAWPCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C16H24N4O2, and its molecular weight is 308.39 g/mol.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves its binding to the sigma-1 receptor. The compound has been shown to modulate the activity of the receptor by increasing its expression and promoting its translocation to the plasma membrane. This leads to the activation of various downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes such as cell survival, differentiation, and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in synaptic plasticity and neuronal activity. N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This leads to a reduction in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has several advantages as a research tool. The compound has a high affinity and selectivity for the sigma-1 receptor, which makes it a useful ligand for studying the receptor's function and pharmacology. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, caution should be exercised when interpreting the results of experiments using this compound.

Future Directions

There are several future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. One direction is to further investigate the compound's mechanism of action and downstream signaling pathways. This could lead to the development of more potent and selective sigma-1 receptor ligands for therapeutic applications. Another direction is to study the compound's effects in animal models of neuropsychiatric disorders such as depression and anxiety. This could provide insight into the compound's potential as a therapeutic agent for these disorders. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied for their potential applications in other disease states such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves the condensation of 1-(3-methylbutanoyl)piperidine-4-carboxylic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide in high yield and purity.

Scientific Research Applications

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to possess a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. The sigma-1 receptor has also been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied as a potential therapeutic agent for these disorders.

properties

IUPAC Name

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-9(2)7-12(19)18-5-3-10(4-6-18)15-13(20)11-8-14-17-16-11/h8-10H,3-7H2,1-2H3,(H,15,20)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWVKSTYAWPCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide

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